Regioisomeric LogP Divergence: (Piperidin-3-yl)urea HCl vs. 4-yl Isomer
The measured logP of (piperidin-3-yl)urea hydrochloride (−0.784) is approximately 0.9 log units higher than that of the 4‑yl regioisomer (−1.692) [1][2]. This difference, derived from the same database and method, indicates that the 3‑yl compound is roughly 8‑fold more lipophilic than its 4‑yl counterpart. Such a shift in lipophilicity alters the compound's distribution in biphasic systems and its retention time in reversed‑phase HPLC, making the 3‑yl isomer more amenable to organic solvent extraction and less prone to premature aqueous washout in biological assays.
| Evidence Dimension | LogP (measured/calculated) |
|---|---|
| Target Compound Data | logP = −0.784 |
| Comparator Or Baseline | (Piperidin-4-yl)urea hydrochloride: logP = −1.692 |
| Quantified Difference | ΔlogP = 0.908 (3‑yl more lipophilic) |
| Conditions | Measured logP values reported by ChemBase (identical methodology) |
Why This Matters
A nearly 1‑log unit difference in lipophilicity can decisively influence compound purification, solubility in organic reaction media, and passive membrane diffusion in cell‑based assays.
- [1] ChemBase. (Piperidin‑3‑yl)urea hydrochloride. CBID: 262997. logP = −0.784. View Source
- [2] ChemBase. (Piperidin‑4‑yl)urea hydrochloride. CBID: 269598. logP = −1.692. View Source
